Cas no 97083-12-0 (Anthracene, 9-phenyl-10-(phenylethynyl)-)

Anthracene, 9-phenyl-10-(phenylethynyl)- structure
97083-12-0 structure
Product name:Anthracene, 9-phenyl-10-(phenylethynyl)-
CAS No:97083-12-0
MF:C28H18
MW:354.442527294159
CID:1988008
PubChem ID:20748024

Anthracene, 9-phenyl-10-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Anthracene, 9-phenyl-10-(phenylethynyl)-
    • 9-Phenyl-10-(2-phenylethynyl)anthracene (ACI)
    • Anthracene, 9-phenyl-10-(phenylethynyl)- (6CI, 7CI, 9CI)
    • 9-Phenyl-10-(phenylethynyl)anthracene
    • CS-0169910
    • 97083-12-0
    • BS-44981
    • F76448
    • YSWG036
    • DB-100796
    • 9-phenyl-10-(2-phenylethynyl)anthracene
    • Inchi: 1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H
    • InChI Key: YVRDYTIJRGATPR-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)#CC1=C2C(C=CC=C2)=C(C2C=CC=CC=2)C2C1=CC=CC=2

Computed Properties

  • Exact Mass: 354.140850574g/mol
  • Monoisotopic Mass: 354.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Topological Polar Surface Area: 0Ų

Anthracene, 9-phenyl-10-(phenylethynyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1246908-100mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
100mg
$275 2024-06-05
1PlusChem
1P01XCI4-100mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
100mg
$262.00 2024-04-19
Aaron
AR01XCQG-100mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
100mg
$302.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240550-25mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
25mg
¥939.00 2024-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P875903-100mg
9-phenyl-10-(phenylethynyl)anthracene
97083-12-0 97%
100mg
3,211.20 2021-05-17
1PlusChem
1P01XCI4-250mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
250mg
$451.00 2024-04-19
eNovation Chemicals LLC
Y1246908-250mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
250mg
$500 2025-02-26
eNovation Chemicals LLC
Y1246908-100mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
100mg
$305 2025-02-26
eNovation Chemicals LLC
Y1246908-250mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
250mg
$500 2025-02-25
eNovation Chemicals LLC
Y1246908-100mg
9-Phenyl-10-(phenylethynyl)anthracene
97083-12-0 98%
100mg
$305 2025-02-25

Anthracene, 9-phenyl-10-(phenylethynyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, reflux
Reference
Loss channels in triplet-triplet annihilation photon upconversion: importance of annihilator singlet and triplet surface shapes
Gray, Victor; Dreos, Ambra; Erhart, Paul; Albinsson, Bo; Moth-Poulsen, Kasper; et al, Physical Chemistry Chemical Physics, 2017, 19(17), 10931-10939

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4.5 h, 80 °C
Reference
Why Triple Bonds Protect Acenes from Oxidation and Decomposition
Fudickar, Werner; Linker, Torsten, Journal of the American Chemical Society, 2012, 134(36), 15071-15082

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  10 min, 25 °C
1.2 12 h, 110 °C
Reference
Effects of terminal biphenyl ring geometry on the photophysical properties of closo-o-carboranyl-anthracene dyads
Hong, Ju Hyun; Im, Sehee; Seo, Yung Ju; Kim, Na Young; Ryu, Chan Hee; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(31), 9874-9883

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  8 h, reflux
Reference
Phenyleneanthracene derivatives as triplet energy acceptor/emitter in red light excitable triplet-triplet-annihilation upconversion
Zhong, Fangfang; Zhao, Jianzhang, Dyes and Pigments, 2017, 136, 909-918

Anthracene, 9-phenyl-10-(phenylethynyl)- Raw materials

Anthracene, 9-phenyl-10-(phenylethynyl)- Preparation Products

Anthracene, 9-phenyl-10-(phenylethynyl)- Related Literature

Additional information on Anthracene, 9-phenyl-10-(phenylethynyl)-

Anthracene, 9-phenyl-10-(phenylethynyl)-: A Comprehensive Overview

The compound Anthracene, 9-phenyl-10-(phenylethynyl)- (CAS No. 97083-12-0) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and biochemical research. This compound belongs to the family of anthracene derivatives, which are known for their unique structural properties and wide-ranging applications. The specific substitution pattern in this molecule—9-phenyl-10-(phenylethynyl)-—confers it with distinctive electronic and photophysical characteristics, making it a valuable subject for both academic and industrial investigations.

Anthracene, as a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings. The substitution at the 9th and 10th positions with phenyl and phenylethynyl groups, respectively, introduces additional electronic conjugation and steric effects. These features not only influence its absorption and emission spectra but also play a critical role in determining its interactions with biological systems. Recent studies have highlighted the potential of such substituted anthracenes in biomedical imaging, particularly in fluorescence-based diagnostics, due to their high photostability and bright emission properties.

The synthesis of Anthracene, 9-phenyl-10-(phenylethynyl)- typically involves multi-step organic reactions. The introduction of the phenyl group at the 9th position can be achieved through Friedel-Crafts alkylation or acylation, followed by reduction. The installation of the phenylethynyl group at the 10th position often requires a coupling reaction, such as a Sonogashira coupling, which ensures high yields and good regioselectivity. This modular approach to synthesis allows for precise control over the substitution pattern, enabling researchers to tailor the molecule's properties for specific applications.

Recent advancements in nanotechnology have further expanded the utility of this compound. Its ability to self-assemble into ordered structures, such as nanotubes or monolayers, has made it a promising candidate for the development of nanomedical devices. For instance, studies have demonstrated its potential as a building block for photovoltaic materials, where its extended conjugation and electron-transport properties can significantly enhance device efficiency.

In the realm of biological applications, Anthracene, 9-phenyl-10-(phenylethynyl)- has shown remarkable promise as a probe for intracellular imaging. Its fluorescence properties allow for real-time tracking of cellular processes, making it an invaluable tool in cell biology research. Furthermore, its stability under physiological conditions ensures minimal photodegradation, which is a critical factor for in vivo applications.

The study of Anthracene, 9-phenyl-10-(phenylethynyl)- has also contributed to our understanding of π-conjugated systems. Its unique substitution pattern provides a model system for investigating the interplay between electronic conjugation and steric hindrance in determining molecular properties. This knowledge is crucial for the design of new materials with tailored optical and electrical characteristics.

Recent collaborative efforts between academic institutions and industrial partners have led to the development of innovative applications for this compound. For example, its use as a sensitizer in photodynamic therapy (PDT) has been explored. The molecule's ability to absorb light and generate reactive oxygen species makes it a potential candidate for targeting cancer cells with minimal off-target effects.

Moreover, the compound's role in supramolecular chemistry has been extensively studied. Its ethynyl group serves as a robust linker for assembling complex molecular architectures, such as cucurbiturils or calixarenes, which are known for their applications in drug delivery and sensing technologies.

Looking ahead, the continued exploration of Anthracene, 9-phenyl-10-(phenylethynyl)- is expected to yield further breakthroughs in its application across diverse scientific domains. Its combination of structural versatility, electronic richness, and biological compatibility positions it as a key player in the advancement of personalized medicine, nanotechnology, and green energy solutions.

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